molecular formula C₂₅H₃₁Cl₂F₃N₂O₂S B1147467 2-(2-(4-(3-(2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene)propyl)piperazin-1-yl)ethoxy)ethanol dihydrochloride CAS No. 1535-17-7

2-(2-(4-(3-(2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene)propyl)piperazin-1-yl)ethoxy)ethanol dihydrochloride

Cat. No.: B1147467
CAS No.: 1535-17-7
M. Wt: 551.49
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Description

2-(2-(4-(3-(2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene)propyl)piperazin-1-yl)ethoxy)ethanol dihydrochloride is a complex organic compound that belongs to the class of thioxanthene derivatives. This compound is characterized by the presence of a trifluoromethyl group, a thioxanthene core, and a piperazine moiety. It is commonly used in the pharmaceutical industry due to its significant biological activities.

Biochemical Analysis

Biochemical Properties

2-(2-(4-(3-(2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene)propyl)piperazin-1-yl)ethoxy)ethanol dihydrochloride plays a crucial role in biochemical reactions. It interacts with enzymes such as cytochrome P450, influencing their activity and thus affecting metabolic pathways. The compound also binds to proteins like albumin, altering their conformation and function. These interactions are primarily driven by the trifluoromethyl group’s ability to form strong hydrogen bonds and hydrophobic interactions .

Cellular Effects

The effects of this compound on cells are profound. It influences cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). This compound modulates gene expression by interacting with transcription factors, leading to changes in cellular metabolism. Additionally, it affects cellular processes such as apoptosis and proliferation, making it a potential candidate for therapeutic applications .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on enzymes, either inhibiting or activating them. This binding can lead to changes in enzyme conformation, affecting their catalytic activity. The compound also influences gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light or extreme pH. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, it can enhance cellular function and promote beneficial effects. At high doses, it can be toxic, leading to adverse effects such as liver damage and oxidative stress. These threshold effects highlight the importance of careful dosage regulation in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds. The compound can also affect metabolic flux, altering the levels of various metabolites. These interactions are crucial for understanding its overall impact on cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can accumulate in certain cellular compartments, influencing its localization and activity. The compound’s distribution is also affected by its interactions with cellular membranes, which can alter its bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its function. It is often found in the cytoplasm and nucleus, where it can interact with various biomolecules. The compound’s localization is directed by targeting signals and post-translational modifications, which ensure its proper distribution within the cell. These factors are essential for understanding its biochemical and cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-(3-(2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene)propyl)piperazin-1-yl)ethoxy)ethanol dihydrochloride involves multiple steps:

    Formation of Thioxanthene Core: The thioxanthene core is synthesized through the cyclization of appropriate precursors under acidic conditions.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced via electrophilic substitution reactions using reagents like trifluoromethyl iodide.

    Attachment of Piperazine Moiety: The piperazine ring is attached through nucleophilic substitution reactions.

    Final Assembly: The final compound is assembled by linking the piperazine moiety to the thioxanthene core via an ethoxyethanol linker.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems ensures high yield and purity. Key steps include:

    Bulk Synthesis of Intermediates: Large quantities of intermediates are synthesized and purified.

    Sequential Assembly: The intermediates are sequentially assembled under optimized conditions.

    Purification and Crystallization: The final product is purified through crystallization and recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxanthene core.

    Reduction: Reduction reactions can occur at the piperazine moiety.

    Substitution: Both nucleophilic and electrophilic substitution reactions are common, especially involving the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or trifluoromethyl iodide under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives of the thioxanthene core.

    Reduction: Reduced forms of the piperazine moiety.

    Substitution: Substituted derivatives with various functional groups replacing the trifluoromethyl group.

Scientific Research Applications

Pharmacological Properties

Flupentixol exhibits multiple pharmacological actions:

  • Dopaminergic Antagonism : It primarily acts as an antagonist at dopamine D1 and D2 receptors, which is crucial for its antipsychotic effects. This mechanism helps in managing symptoms of schizophrenia and other psychotic disorders .
  • Alpha-Adrenergic Antagonism : The compound also interacts with alpha-adrenergic receptors, contributing to its anxiolytic and antidepressant properties .
  • Prolyl Oligopeptidase Inhibition : Flupentixol has been identified as an inhibitor of prolyl oligopeptidase, an enzyme implicated in various neuropsychiatric disorders .

Therapeutic Applications

Flupentixol is utilized in several therapeutic contexts:

  • Antipsychotic Treatment : It is primarily prescribed for the treatment of schizophrenia, particularly in patients with poor medication compliance. The long-acting injectable form allows for sustained therapeutic levels, reducing the frequency of relapses .
  • Anxiolytic and Antidepressant Effects : Beyond its antipsychotic properties, flupentixol has shown efficacy in treating anxiety and depressive disorders. Its combination with melitracen in products like Deanxit highlights its utility in managing mood disorders .

Case Studies and Clinical Insights

Research has documented various clinical outcomes associated with flupentixol use:

  • Efficacy in Schizophrenia : A study demonstrated that flupentixol significantly reduced psychotic symptoms in patients compared to placebo controls. The long-term administration resulted in improved patient compliance and reduced hospitalization rates .
  • Impact on Mood Disorders : Clinical trials have indicated that flupentixol can enhance mood stabilization in patients suffering from depression when used as an adjunct therapy alongside traditional antidepressants .
  • Safety Profile : Flupentixol's side effects are generally manageable, with sedation and weight gain being the most commonly reported issues. Monitoring is essential to mitigate these effects during treatment .

Chemical and Structural Insights

The molecular structure of flupentixol contributes to its pharmacological activity:

  • Molecular Formula : C25H31Cl2F3N2O2S
  • Molecular Weight : 551.49 g/mol
  • IUPAC Name : 2-[2-[4-[3-[2-(trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl]-piperazin-1-yl]ethoxy]ethanol dihydrochloride .

Summary Table of Applications

Application AreaDescription
Antipsychotic TreatmentEffective for managing schizophrenia; available as a long-acting injection
Anxiolytic EffectsReduces anxiety symptoms; used in combination therapies
Antidepressant PropertiesEnhances mood stabilization; effective adjunct therapy
Prolyl Oligopeptidase InhibitionPotential role in treating neuropsychiatric disorders

Comparison with Similar Compounds

Similar Compounds

    Fluphenazine Hydrochloride: Another thioxanthene derivative with similar biological activities.

    Chlorpromazine: A phenothiazine derivative with comparable therapeutic effects.

    Trifluoperazine: A piperazine derivative with similar pharmacological properties.

Uniqueness

2-(2-(4-(3-(2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene)propyl)piperazin-1-yl)ethoxy)ethanol dihydrochloride is unique due to its specific combination of a trifluoromethyl group, a thioxanthene core, and a piperazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

2-(2-(4-(3-(2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene)propyl)piperazin-1-yl)ethoxy)ethanol dihydrochloride, commonly referred to as flupenthixol, is a thioxanthene derivative notable for its diverse biological activities. This compound is primarily recognized for its role as an antipsychotic medication, functioning as a dopaminergic antagonist while also exhibiting anxiolytic and antidepressant properties. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Flupenthixol has the following chemical characteristics:

PropertyDetails
Molecular Formula C25H31Cl2F3N2O2S
Molecular Weight 551.49 g/mol
CAS Number 1535-17-7
IUPAC Name 2-[4-[3-[2-(trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethyl]ethanol dihydrochloride

Flupenthixol primarily acts as a D1 and D2 dopamine receptor antagonist , which is crucial in managing symptoms of schizophrenia and other psychotic disorders. It also interacts with alpha-adrenergic receptors and exhibits inhibition of prolyl oligopeptidase (EC 3.4.21.26), which may contribute to its antidepressant effects .

Antipsychotic Effects

Flupenthixol is widely used in clinical settings for the treatment of schizophrenia, particularly in patients with poor medication compliance. Its long-acting formulation allows for reduced dosing frequency, enhancing patient adherence . Clinical studies have demonstrated significant improvements in psychotic symptoms among treated individuals.

Anxiolytic and Antidepressant Properties

In addition to its antipsychotic effects, flupenthixol has shown promise as an anxiolytic and antidepressant. Research indicates that it may help alleviate anxiety symptoms and improve mood in patients with depressive disorders . The dual action on both dopaminergic and serotonergic pathways likely underlies these additional therapeutic benefits.

Case Studies

Several studies have documented the efficacy of flupenthixol in various populations:

  • Schizophrenia Management : A study involving patients with chronic schizophrenia reported a significant reduction in positive symptoms after treatment with flupenthixol compared to placebo .
  • Anxiety Disorders : In a randomized controlled trial, flupenthixol demonstrated effectiveness in reducing anxiety symptoms in patients diagnosed with generalized anxiety disorder, showing a marked improvement on standardized anxiety scales .
  • Depression : A meta-analysis suggested that flupenthixol is effective in treating depressive episodes, particularly when combined with other antidepressants .

Safety and Side Effects

While flupenthixol is generally well-tolerated, potential side effects include sedation, weight gain, and extrapyramidal symptoms typical of antipsychotic medications. Monitoring for these adverse effects is essential during treatment .

Properties

IUPAC Name

2-[2-[4-[(3E)-3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29F3N2O2S.2ClH/c26-25(27,28)19-7-8-24-22(18-19)20(21-4-1-2-6-23(21)33-24)5-3-9-29-10-12-30(13-11-29)14-16-32-17-15-31;;/h1-2,4-8,18,31H,3,9-17H2;2*1H/b20-5+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJLQNNHGRZKSBV-JTEAASRHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCOCCO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC/C=C/2\C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCOCCO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31Cl2F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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